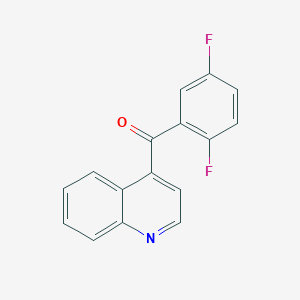

(2,5-Difluorophenyl)(quinolin-4-yl)methanone

Description

Properties

IUPAC Name |

(2,5-difluorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-10-5-6-14(18)13(9-10)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNWWMXOYQDOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252029 | |

| Record name | Methanone, (2,5-difluorophenyl)-4-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706429-84-6 | |

| Record name | Methanone, (2,5-difluorophenyl)-4-quinolinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706429-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2,5-difluorophenyl)-4-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2,5-Difluorophenyl)(quinolin-4-yl)methanone generally follows two key steps:

- Step 1: Preparation of the quinolin-4-one core or quinolin-4-yl intermediate.

- Step 2: Introduction of the 2,5-difluorophenyl methanone substituent via acylation or coupling.

This approach is consistent with general methods for quinolin-4-one derivatives and difluorophenyl ketones.

Preparation of Quinolin-4-one Core

Several well-established synthetic routes exist for quinolin-4-one derivatives, which can be adapted for the quinolin-4-yl moiety in the target compound:

| Method | Description | Key Features | References |

|---|---|---|---|

| Gould-Jacobs and Conrad-Limpach reactions | Classical cyclization of aniline derivatives to form quinolin-4-ones | Reliable, uses aniline derivatives, moderate conditions | |

| Biere-Seelen Synthesis | Michael addition of methyl anthranilate with dimethyl acetylenedicarboxylate, followed by cyclization and decarboxylation | High regioselectivity, versatile | |

| Dieckmann Condensation | Intramolecular cyclization of diesters derived from methyl anthranilate and methyl acrylate | Efficient β-ketoester formation, oxidation to quinolin-4-one | |

| Snieckus’ Synthesis | Ortho-metallation of anthranilic acid amides followed by cyclization | Suitable for 3-substituted quinolin-4-ones, mild conditions | |

| Transition Metal Catalysis | Pd-catalyzed carbonylation and cyclization reactions | Modern, scalable, high selectivity |

These methods provide the quinolin-4-one or quinolin-4-yl intermediate necessary for subsequent functionalization.

Detailed Synthetic Procedure Example (Adapted)

Based on analogous synthesis of difluorophenyl quinolinyl methanones, the following outlines a representative procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Quinolin-4-yl intermediate (prepared by Gould-Jacobs or Biere-Seelen method) | Obtain quinolin-4-yl core with high purity |

| 2 | 2,5-Difluorobenzoyl chloride, triethylamine or pyridine, solvent (e.g., dichloromethane) | Acylation: Add 2,5-difluorobenzoyl chloride dropwise to quinolin-4-yl compound in presence of base at 0–5 °C |

| 3 | Stirring at room temperature for several hours | Reaction completion monitored by TLC or HPLC |

| 4 | Workup: aqueous washes (water, brine), drying over Na2SO4 | Remove impurities and excess reagents |

| 5 | Purification by recrystallization or column chromatography | Obtain pure this compound |

Research Findings and Optimization

Reaction Yields:

Yields for similar difluorophenyl quinolinyl methanones typically range from 60% to 90%, depending on purity of starting materials and reaction conditions.Solvent Effects:

Dichloromethane and tetrahydrofuran are preferred solvents due to their ability to dissolve both reactants and facilitate acylation or Grignard reactions.Temperature Control:

Low temperatures (0–5 °C) during acyl chloride addition help prevent side reactions and improve selectivity.Base Selection:

Triethylamine and pyridine are commonly used bases; pyridine can also act as a nucleophilic catalyst, enhancing acylation rates.Purification:

Column chromatography on silica gel using gradients of ethyl acetate and hexane or recrystallization from ethanol/dichloromethane mixtures is effective for product isolation.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Quinolin-4-one core synthesis | Gould-Jacobs / Biere-Seelen / Dieckmann / Snieckus / Pd-catalysis | Aniline derivatives, methyl anthranilate, bases, catalysts | 60–120 °C, reflux, base or catalyst dependent | Provides quinolin-4-yl intermediate |

| Acylation with 2,5-difluorobenzoyl chloride | Direct acylation | 2,5-Difluorobenzoyl chloride, triethylamine or pyridine | 0–5 °C to RT, DCM or THF solvent | High yield, straightforward |

| Organometallic coupling (Grignard) | Grignard formation and addition | 2,5-Difluorobromobenzene, Mg, THF | 40 °C for Grignard, -20 to RT for addition | Requires inert atmosphere, careful temp control |

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)(quinolin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that quinoline derivatives, including (2,5-Difluorophenyl)(quinolin-4-yl)methanone, exhibit promising anticancer properties. A study highlighted the synthesis of quinoline-based proteasome inhibitors that showed efficacy against human African trypanosomiasis (HAT), a disease caused by Trypanosoma parasites. The compound was evaluated for its ability to cure infected mice, indicating its potential as an effective therapeutic agent in treating parasitic infections .

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter receptors. For instance, derivatives of quinoline have been shown to act as antagonists at the 5-HT3 receptor, which is involved in various neurological conditions. A specific derivative demonstrated a significant inhibitory effect on this receptor, suggesting that this compound and its analogs could be developed for treating cognitive deficits associated with schizophrenia .

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of this compound has been explored through various methodologies. A notable transition metal-free synthesis method allows for the efficient production of 3-acylquinolines, including this compound. The process involves straightforward purification techniques that enhance yield and purity .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its fluorinated structure can enhance the biological activity of synthesized compounds by improving pharmacokinetic properties such as solubility and metabolic stability.

Case Studies

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)(quinolin-4-yl)methanone in biological systems is not fully understood. it is believed to interact with cellular targets such as enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA replication and repair processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Properties

The target compound shares structural similarities with several methanone derivatives, differing primarily in the substituents on the aromatic rings. Key comparisons include:

| Compound Name | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| (2,5-Difluorophenyl)(quinolin-4-yl)methanone | C₁₆H₁₀F₂NO | Quinolin-4-yl, 2,5-difluorophenyl | Combines quinoline’s π-conjugated system with fluorine’s electronic effects. |

| (2,5-Difluorophenyl)(phenyl)methanone | C₁₃H₈F₂O | Phenyl, 2,5-difluorophenyl | Simpler structure; lacks heteroaromatic quinoline moiety. |

| (2,5-Difluorophenyl)(3-nitrophenyl)methanone | C₁₃H₇F₂NO₃ | 3-Nitrophenyl, 2,5-difluorophenyl | Nitro group introduces strong electron-withdrawing effects. |

| (2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)methanone | C₂₁H₁₅N₂O | Pyridin-2-yl, quinolin-4-yl | Pyridine substituent may alter binding affinity in biological systems. |

Key Observations :

- Fluorine substituents increase electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., phenyl or nitrophenyl derivatives) .

Research Findings and Data

Physicochemical Properties

Biological Activity

(2,5-Difluorophenyl)(quinolin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a quinoline moiety via a methanone linkage. Its molecular formula is C15H10F2N, with a molecular weight of approximately 255.25 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological interactions.

Target Interactions

Quinoline derivatives, including this compound, are known to exhibit a broad spectrum of biological activities. These include:

- Antimicrobial Activity : The compound may inhibit bacterial DNA synthesis by forming complexes with DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

- Antitumor Effects : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Biochemical Pathways

The compound likely interferes with multiple biochemical pathways, impacting cellular processes such as:

- Gene Expression : By inhibiting specific enzymes involved in transcription and replication, it can alter gene expression profiles in affected cells.

- Cell Signaling : The interaction with various proteins may disrupt normal signaling cascades, leading to altered cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth via DNA synthesis interference | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Anticancer Activity : Research demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity that warrants further investigation into its mechanism of action .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound is well absorbed after oral administration and has favorable distribution characteristics within body tissues. Metabolism occurs primarily in the liver, with renal excretion being the main route for elimination.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-difluorophenyl)(quinolin-4-yl)methanone?

- Methodology : A modular approach involving Friedel-Crafts acylation or Suzuki-Miyaura coupling can be employed. For example, the quinoline-4-carbonyl moiety can be introduced via coupling reactions using palladium catalysts, as demonstrated in similar methanone derivatives . Alternatively, the Williamson reaction (alkali-metal salt of hydroxy compounds with alkyl halides) is effective for introducing aryl ether linkages in related structures .

- Characterization : Post-synthesis, validate purity via HPLC (≥95%) and confirm structure using / NMR and high-resolution mass spectrometry (HRMS), as seen in quinoline-based analogs .

Q. How can the purity and stability of this compound be assessed?

- Analytical Protocols :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, referencing NIST-standardized methods for methanone derivatives .

- Spectroscopy : IR spectroscopy (KBr pellet) to identify carbonyl (C=O) stretches (~1650–1700 cm) and fluorine-carbon bonds .

- Stability : Perform accelerated degradation studies under varied pH, temperature, and light conditions, following ICH guidelines for pharmaceutical intermediates .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using a Rigaku Saturn724+ CCD diffractometer. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) is recommended, as applied to structurally complex methanones .

- Key Parameters :

- Space group determination (e.g., monoclinic ).

- R-factor optimization (<0.08 for high-resolution data) .

- Weak intermolecular interactions (e.g., π-π stacking at ~3.7 Å) stabilize the crystal lattice .

Q. How does the electronic configuration of the quinoline moiety influence the compound’s bioactivity?

- Computational Analysis :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Compare with analogs like Omarigliptin intermediates, where the difluorophenyl group enhances metabolic stability and DPP-4 inhibition .

- Experimental Validation :

- Assess binding affinity via surface plasmon resonance (SPR) or enzyme inhibition assays, correlating with substituent effects (e.g., fluorine’s electronegativity) .

Q. What strategies address contradictions in pharmacological data for quinoline-based methanones?

- Case Study : If conflicting bioactivity results arise (e.g., varying IC values), consider:

- Structural analogs : Compare with (2,6-difluorophenyl)pyrazolyl methanones, where minor substituent changes significantly alter activity .

- Solubility factors : Use logP calculations (e.g., AlogPS) to assess hydrophobicity-driven discrepancies .

- Metabolic profiling : LC-MS/MS to identify degradation products that may interfere with assays .

Methodological Notes

- Synthesis Optimization : Replace traditional column chromatography with preparative HPLC for higher yields (>90%) in multi-step syntheses .

- Data Reproducibility : Adopt the Bruker AXS SHELXTL pipeline for crystallographic consistency .

- Safety : Fluorinated intermediates may require handling in fume hoods due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.